Nematicidal Potency: Ethyl Oleanolate Versus Butyl and Higher Homologs in Meloidogyne incognita
In a direct comparative study of twelve C-28 oleanolate esters, ethyl oleanolate (compound 2) exhibited 60–80% inhibition of root-knot nematode Meloidogyne incognita at 0.125% concentration after 48 h, placing it in the moderate-to-good activity tier. In the same assay system, butyl oleanolate (compound 4) and longer-chain esters (pentyl, heptyl, octyl, decyl oleanolates) achieved approximately 90% inhibition at 0.125% after 72 h, demonstrating a clear chain-length-dependent activity cliff where the butyl ester marks the threshold for high potency [1]. This defines ethyl oleanolate as a lower-potency comparator suitable for structure–activity relationship (SAR) baseline studies rather than as a lead candidate for nematicidal development.
| Evidence Dimension | Nematicidal activity (% inhibition of Meloidogyne incognita) |
|---|---|
| Target Compound Data | 60–80% inhibition at 0.125% concentration after 48 h |
| Comparator Or Baseline | Butyl oleanolate and higher homologs: ~90% inhibition at 0.125% after 72 h |
| Quantified Difference | Ethyl oleanolate falls short of the ~90% threshold achieved by the butyl and longer-chain esters under comparable concentration conditions, representing at least a 10–30 percentage point deficit in maximal observed mortality. |
| Conditions | In vivo nematicidal assay against Meloidogyne incognita; exposure at 0.125%, 0.5%, and 1.0% concentrations; mortality recorded at 24, 48, and 72 h; compounds synthesized as C-28 oleanolate esters with C1–C10 alkyl chains. |
Why This Matters
For researchers developing nematicidal agents, this data establishes that ethyl oleanolate is not a high-potency candidate and should be selected only when a low-activity control or an intermediate in an SAR series is required.
- [1] Kiran Z, Hassan N, Ayub A, Sara S, Bano Z, Begum S, Siddiqui BS, Fayyaz S, Iqbal E. Nematicidal activity of oleanolic acid derivatives on Meloidogyne incognita. Natural Product Research. 2020 Jul 22;35(24):5138-5144. DOI: 10.1080/14786419.2020.1786826. View Source
